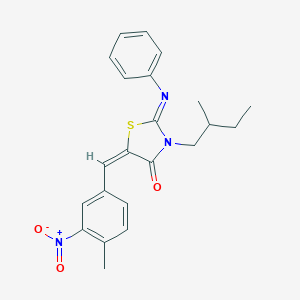
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolidinone derivative that has shown promising results in various research studies due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of various enzymes and proteins, including tyrosinase, acetylcholinesterase, and α-glucosidase. The compound has also been found to have a potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has various biochemical and physiological effects. The compound has been found to have a potent antimicrobial activity against various bacteria and fungi. The compound has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, the compound has been found to have anticancer activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure and properties. The compound has been found to have potent antimicrobial, antiviral, anticancer, and antioxidant properties, which make it a promising candidate for various scientific research studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
Future Directions
There are several future directions for the research and development of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the exploration of its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new derivatives and analogs of this compound with improved properties and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
Synthesis Methods
The synthesis of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 3-nitro-4-methylbenzaldehyde and 2-methyl-1-butylamine. The reaction occurs in the presence of a suitable catalyst and under controlled conditions. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, anticancer, and antioxidant properties. The compound has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C22H23N3O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(5E)-3-(2-methylbutyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S/c1-4-15(2)14-24-21(26)20(29-22(24)23-18-8-6-5-7-9-18)13-17-11-10-16(3)19(12-17)25(27)28/h5-13,15H,4,14H2,1-3H3/b20-13+,23-22? |
InChI Key |
ZKXIBAPBUKLSKR-FTEWTSQZSA-N |
Isomeric SMILES |
CCC(C)CN1C(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297529.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297534.png)
![4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide](/img/structure/B297536.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B297539.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B297542.png)
![ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate](/img/structure/B297543.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B297544.png)
![N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
![2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297547.png)
![2-(4-chlorophenoxy)-N-{2-[2-(5-isopropyl-4-methoxy-2-methylbenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297548.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297550.png)